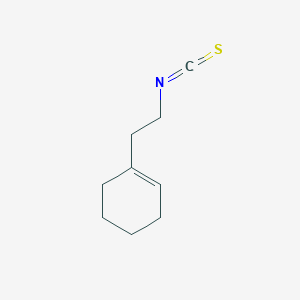
ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate, also known as EEEOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEEOC is a chiral molecule that can exist in two different forms, namely R and S, and is commonly used as a precursor in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in the inflammatory and tumorigenic pathways. It has also been suggested that ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate may act as a free radical scavenger, thereby reducing oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to exhibit cytotoxicity towards various cancer cell lines, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate in lab experiments is its high yield and simplicity of synthesis. It is also a relatively stable compound that can be easily stored and transported. However, one of the limitations of using ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate, including the synthesis of new analogs with improved properties, the investigation of its potential applications in other fields such as agriculture and food science, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and toxicity of ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate in vivo, as well as its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate can be achieved through several methods, including the acid-catalyzed cyclization of ethyl (E)-3-(2-ethoxyvinyl) but-2-enoate and the reaction of ethyl (E)-3-(2-ethoxyvinyl) but-2-enoate with an alkyl Grignard reagent. The latter method is preferred due to its high yield and simplicity.
Wissenschaftliche Forschungsanwendungen
Ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been extensively studied for its potential applications in various fields, including drug discovery, material science, and organic chemistry. In drug discovery, ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In material science, ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been used as a building block for the synthesis of various polymers and dendrimers. In organic chemistry, ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been used as a starting material for the synthesis of various natural products.
Eigenschaften
CAS-Nummer |
144874-90-8 |
|---|---|
Produktname |
ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate |
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-4-8-7-15-11(14-6-3)9(8)10(12)13-5-2/h4,8-9,11H,1,5-7H2,2-3H3/t8-,9+,11-/m1/s1 |
InChI-Schlüssel |
KEEZBFBHRWDFDH-WCABBAIRSA-N |
Isomerische SMILES |
CCO[C@H]1[C@@H]([C@@H](CO1)C=C)C(=O)OCC |
SMILES |
CCOC1C(C(CO1)C=C)C(=O)OCC |
Kanonische SMILES |
CCOC1C(C(CO1)C=C)C(=O)OCC |
Synonyme |
3-Furancarboxylicacid,4-ethenyl-2-ethoxytetrahydro-,ethylester,(2alpha,3bta,4bta)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




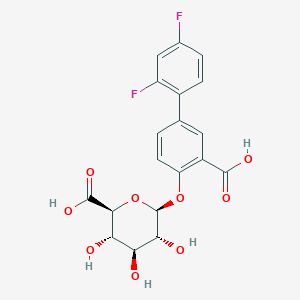
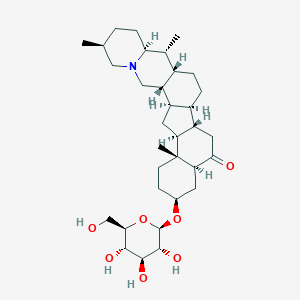
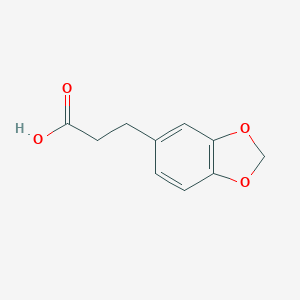
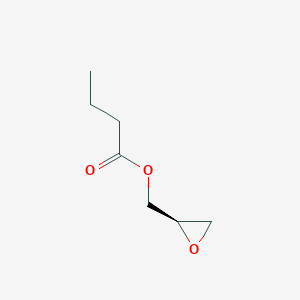
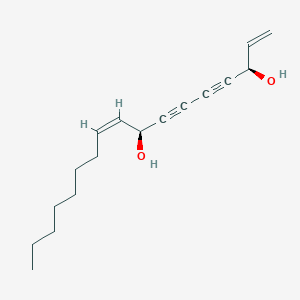
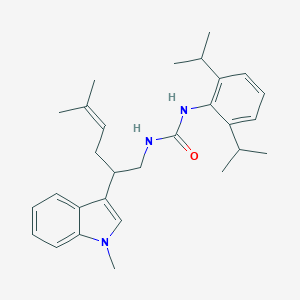
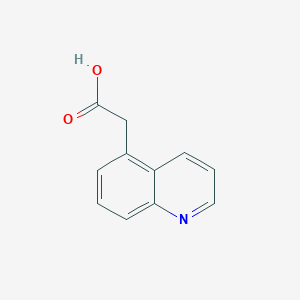
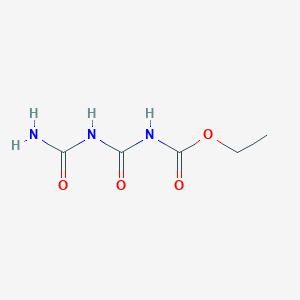
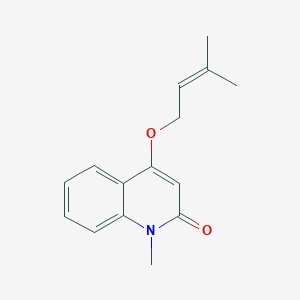
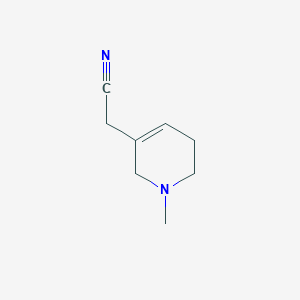
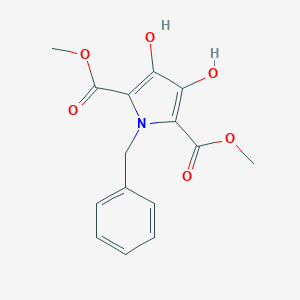
![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)
